2-Methyl-5-((trifluoromethyl)thio)aniline
Overview
Description
2-Methyl-5-((trifluoromethyl)thio)aniline is an organic compound with the molecular formula C8H8F3NS It is a derivative of aniline, where the aniline ring is substituted with a methyl group at the 2-position and a trifluoromethylthio group at the 5-position
Biochemical Analysis
Biochemical Properties
2-Methyl-5-((trifluoromethyl)thio)aniline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the enzyme’s active site, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, this compound has been observed to interact with glutathione S-transferase, an enzyme involved in detoxification processes .
Cellular Effects
This compound has been found to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of mitogen-activated protein kinases (MAPKs), which play a critical role in cell signaling and regulation of gene expression . Furthermore, this compound has been reported to alter the expression levels of certain genes involved in cellular metabolism, leading to changes in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound has been shown to bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities . For example, its interaction with cytochrome P450 enzymes results in the modulation of enzyme activity, which in turn affects the metabolism of other substances in the body . Additionally, this compound has been observed to influence gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression . These long-term effects are particularly relevant in in vitro and in vivo studies, where the compound’s impact on cellular processes can be observed over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate enzyme activity and gene expression without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interaction with cytochrome P450 enzymes and the subsequent generation of reactive metabolites .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 and glutathione S-transferase . These interactions can lead to the formation of metabolites that are further processed by the body’s detoxification systems . The compound’s impact on metabolic flux and metabolite levels has been studied to understand its role in cellular metabolism and its potential effects on overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . This compound has been shown to be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, leading to its localization in specific cellular compartments . The distribution of this compound within tissues is influenced by its chemical properties, including its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . The targeting of this compound to specific cellular compartments is influenced by post-translational modifications and the presence of targeting signals . These factors play a crucial role in directing the compound to its site of action and modulating its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-((trifluoromethyl)thio)aniline can be achieved through several methods. One common approach involves the trifluoromethylation of a suitable precursor. For instance, the reaction of 2-methyl-5-nitroaniline with trifluoromethylthiolating agents under specific conditions can yield the desired compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-((trifluoromethyl)thio)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-Methyl-5-((trifluoromethyl)thio)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-5-((trifluoromethyl)thio)aniline exerts its effects involves interactions with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(trifluoromethyl)aniline
- 2-Fluoro-5-(trifluoromethyl)aniline
- 2-Methoxy-5-(trifluoromethyl)aniline
Uniqueness
2-Methyl-5-((trifluoromethyl)thio)aniline is unique due to the presence of both a methyl group and a trifluoromethylthio group on the aniline ring. This combination of substituents imparts distinct chemical and physical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it valuable for various applications .
Properties
IUPAC Name |
2-methyl-5-(trifluoromethylsulfanyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NS/c1-5-2-3-6(4-7(5)12)13-8(9,10)11/h2-4H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRPPIJDEOBMBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654254 | |
Record name | 2-Methyl-5-[(trifluoromethyl)sulfanyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933673-21-3 | |
Record name | 2-Methyl-5-[(trifluoromethyl)sulfanyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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